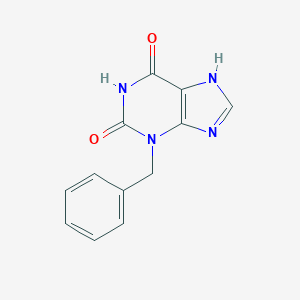
3-Benzyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzyl-1H-purine-2,6(3H,7H)-dione, also known as BPQ or 3-Benzyl-7H-purin-2,6-dione, is a synthetic compound belonging to the purine family. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Purine motifs, including 3-Benzyl-1H-purine-2,6(3H,7H)-dione, have garnered significant attention in medicinal chemistry due to their prevalence in pharmacologically essential compounds. Specifically, substituted purine, notably the 2,6-disubstituted variant, is a critical intermediate in medicinal and pharmaceutical applications. Benzimidazoles, known for their importance in pharmacophores and privileged sub-structures, contribute to various biological activities when integrated with purine structures. The synthesis of purine/benzimidazole hybrids, particularly those substituted at the 6-position of purine, has shown promise in improving activity and selectivity. These hybrids have undergone in vitro screening for anticancer activities, indicating the compound's potential in developing novel therapeutic agents (Yimer & Fekadu, 2015).
Bioactive Compound Synthesis
The compound plays a role in the synthesis and study of bioactive molecules, especially in the context of furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues. Such structures are pivotal in drug design, reflecting the importance of specific substituents in medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. The modification of these structures can significantly influence their biological activities, demonstrating the versatility and potential of 3-Benzyl-1H-purine-2,6(3H,7H)-dione in the synthesis of bioactive compounds with antiviral, antitumor, and antimycobacterial properties (Ostrowski, 2022).
Anticancer Agent Design
The resemblance of benzimidazole derivatives with naturally occurring nitrogenous bases, such as purine, has led to a broad range of biological activities, including anticancer properties. The review of benzimidazole derivatives as anticancer agents showcases the various mechanisms through which these derivatives exhibit anticancer properties, emphasizing the compound's role in the ongoing efforts to develop novel benzimidazole derivatives for cancer treatment (Akhtar et al., 2019).
Enzyme Inhibition for Disease Management
The compound is also integral to the study and development of inhibitors for purine-utilizing enzymes (PUEs). These enzymes are involved in the catabolism of nitrogen-containing bases, and their inhibition is crucial for managing diseases like malaria, cancer, rheumatoid arthritis, and autoimmune disorders. The review of literature up to 2014 highlights the medicinal significance of heterocyclics as PUE inhibitors and underscores the importance of structural mimicking and small structural changes in drug design, positioning 3-Benzyl-1H-purine-2,6(3H,7H)-dione as a valuable compound in the development of selective and specific PUE inhibitors (Chauhan & Kumar, 2015).
properties
IUPAC Name |
3-benzyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11-9-10(14-7-13-9)16(12(18)15-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSDTAKJJLSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365877 |
Source


|
| Record name | 3-Benzyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
19844-93-0 |
Source


|
| Record name | 3-Benzyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

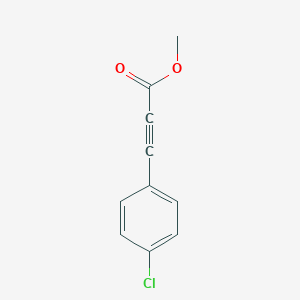
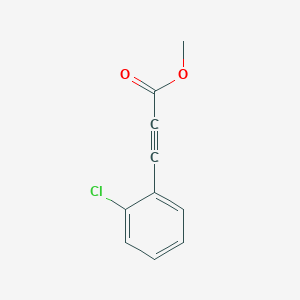
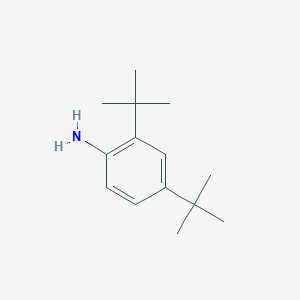
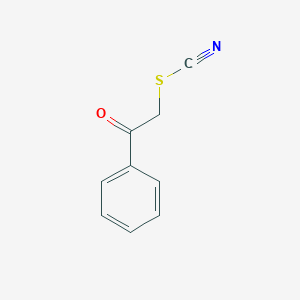
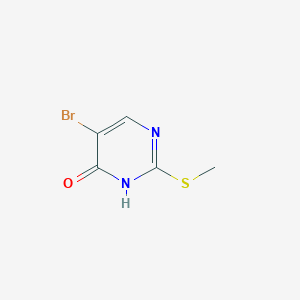
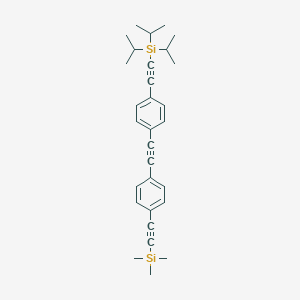
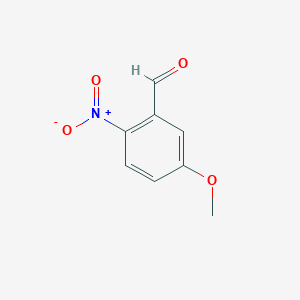
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)
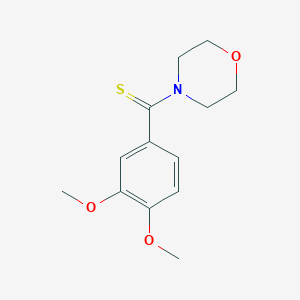
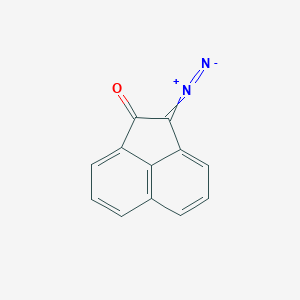
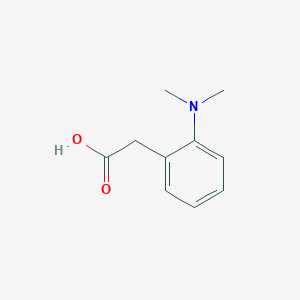
![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)